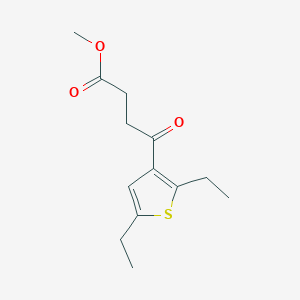
1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in scientific research. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, perception, and behavior.
作用机制
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine involves its binding to the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of various physiological functions. When 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and glutamate. This activation of the 5-HT2A receptor is thought to be responsible for the psychoactive effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine are not well understood. However, it is known to have psychoactive effects that are similar to those of other hallucinogenic drugs, such as LSD and psilocybin. These effects include altered perception, mood, and cognition. 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to induce visual hallucinations and changes in the sense of time and space.
实验室实验的优点和局限性
The advantages of using 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. It is also a potent agonist of the 5-HT2A receptor, which means that it can induce strong and consistent effects. However, the limitations of using 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments include its psychoactive effects, which can make it difficult to interpret the results of experiments. 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is also a synthetic compound that requires expertise in organic chemistry to synthesize.
未来方向
There are many future directions for the study of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One direction is to investigate its potential therapeutic uses, particularly in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study the molecular mechanisms underlying its effects on the brain and behavior. This could involve the use of advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), to study the effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine on brain activity. Additionally, further research is needed to understand the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine on the brain and behavior.
合成方法
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzyl chloride with piperazine to form 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with thienylacetic acid to form the final product, 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 1-(2,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been used in studies investigating the effects of serotonin on mood, cognition, perception, and behavior. It has also been used to study the mechanisms underlying the hallucinogenic effects of other psychoactive drugs, such as LSD.
属性
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-5-14(16(12-15)23-2)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMAOXZMBXIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dimethoxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)


![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)

